molecular formula C24H18ClNO3S B11679569 3-chloro-N-(4-ethoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

3-chloro-N-(4-ethoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

Cat. No.: B11679569
M. Wt: 435.9 g/mol
InChI Key: OVPWZDQFPBJOOV-JCMHNJIXSA-N
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Description

3-CHLORO-N-(4-ETHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a 3-chloro group, a 4-ethoxyphenyl group, and a benzothiophene moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-ETHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-phenylethanone, in the presence of a base like potassium carbonate.

    Introduction of the Benzamide Core: The benzamide core can be introduced by reacting the benzothiophene derivative with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Substitution with 4-Ethoxyphenyl Group: The final step involves the substitution of the benzamide core with the 4-ethoxyphenyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

    Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving benzamide derivatives. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore for the design of new drugs. Its benzamide core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-ETHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The benzamide core may interact with enzyme active sites, while the benzothiophene moiety could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N-(4-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    3-CHLORO-N-(4-HYDROXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 3-CHLORO-N-(4-ETHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H18ClNO3S

Molecular Weight

435.9 g/mol

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide

InChI

InChI=1S/C24H18ClNO3S/c1-2-29-19-12-10-18(11-13-19)26(24(28)16-6-5-7-17(25)14-16)15-22-23(27)20-8-3-4-9-21(20)30-22/h3-15H,2H2,1H3/b22-15-

InChI Key

OVPWZDQFPBJOOV-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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